molecular formula C9H9N3S B13059535 Pyrimidin-2-yl(thiophen-3-yl)methanamine

Pyrimidin-2-yl(thiophen-3-yl)methanamine

Cat. No.: B13059535
M. Wt: 191.26 g/mol
InChI Key: SMYDZFWBNGXEAI-UHFFFAOYSA-N
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Description

Pyrimidin-2-yl(thiophen-3-yl)methanamine: is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-2-yl(thiophen-3-yl)methanamine typically involves the condensation of a pyrimidine derivative with a thiophene derivative. One common method is the reaction of 2-aminopyrimidine with 3-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-yl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrimidin-2-yl(thiophen-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl(thiophen-3-yl)methanamine
  • Pyrimidin-2-yl(thiophen-2-yl)methanamine
  • Pyridin-3-yl(thiophen-2-yl)methanamine

Uniqueness

Pyrimidin-2-yl(thiophen-3-yl)methanamine is unique due to the specific arrangement of its pyrimidine and thiophene rings, which can confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

pyrimidin-2-yl(thiophen-3-yl)methanamine

InChI

InChI=1S/C9H9N3S/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1-6,8H,10H2

InChI Key

SMYDZFWBNGXEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(C2=CSC=C2)N

Origin of Product

United States

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